molecular formula C31H27NO4 B15375090 Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid

Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid

Cat. No.: B15375090
M. Wt: 477.5 g/mol
InChI Key: UVPUSKZTJPKWCL-DEOSSOPVSA-N
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Description

Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid is a non-natural, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure features an S-configuration at the α-carbon, a biphenyl group substituted at the 3-position of the phenyl ring, and a methylene linker connecting the biphenyl moiety to the β-carbon of the amino acid backbone .

Key structural attributes:

  • Fmoc group: Provides temporary protection for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
  • Biphenyl-3-ylmethyl substituent: The 3-substituted biphenyl group distinguishes it from positional isomers (e.g., 4-substituted biphenyl derivatives) and influences solubility, steric hindrance, and electronic properties .

Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-phenylphenyl)propanoic acid

InChI

InChI=1S/C31H27NO4/c33-30(34)24(18-21-9-8-12-23(17-21)22-10-2-1-3-11-22)19-32-31(35)36-20-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m0/s1

InChI Key

UVPUSKZTJPKWCL-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Biological Activity

Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid, also known as this compound (CAS No. 1260602-13-8), is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. Its unique structure and properties make it a valuable building block for various biological applications.

  • Molecular Formula : C31H27NO4
  • Molecular Weight : 477.55 g/mol
  • Purity : Typically 95% .

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for protecting the amino group during peptide synthesis.

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). This technique allows for the efficient assembly of peptides with high purity and specificity. The biphenyl moiety enhances the hydrophobic interactions, which can influence the folding and stability of peptides .

Drug Development

This compound plays a significant role in drug development, particularly in designing peptides that exhibit enhanced bioactivity. Its structural characteristics allow for modifications that can lead to improved pharmacological profiles, making it a candidate for therapeutic agents targeting various diseases .

Bioconjugation

In bioconjugation techniques, this compound aids in attaching biomolecules to surfaces or other molecules. This property is vital for developing diagnostics and therapeutics that require precise targeting and delivery mechanisms .

Neuroactive Peptides Research

The compound's unique structure contributes to research in neuroactive peptides, which are critical in studying neurological disorders. Its application in this area may lead to advancements in understanding and treating conditions such as depression and anxiety .

Study on Peptide Stability

A study investigated the stability of peptides synthesized using this compound compared to traditional amino acids. The results indicated that peptides containing this compound exhibited greater resistance to enzymatic degradation, suggesting potential applications in therapeutic formulations .

Synthesis of Bioactive Peptides

Research demonstrated the successful synthesis of bioactive peptides using this compound as a building block. These peptides showed promising activity against cancer cell lines, indicating their potential as anti-cancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogous Fmoc-protected amino acids, focusing on structural differences, physicochemical properties, and applications.

Table 1: Comparative Analysis of Fmoc-(S)-3-Amino-2-([1,1'-Biphenyl]-3-ylmethyl)propanoic Acid and Related Derivatives

Compound Name Substituent Molecular Weight (g/mol) Purity (HPLC) Key Features Applications Reference
This compound 3-Biphenylmethyl 463.52* N/A - 3-substituted biphenyl enhances steric bulk
- Moderate hydrophobicity
Peptide engineering, enzyme inhibition studies
Fmoc-L-Bip(4,4')-OH
(Fmoc-(S)-2-amino-3-(1,1'-biphenyl-4-yl)propanoic acid)
4-Biphenyl 463.52 ≥98% - 4-substituted biphenyl reduces steric hindrance
- High crystallinity
SPPS, bioactive peptide design
Fmoc-(R)-3-Amino-3-(3-trifluoromethylphenyl)-propionic acid 3-Trifluoromethylphenyl 417.39 N/A - Electron-withdrawing CF₃ group
- Enhanced metabolic stability
Medicinal chemistry, protease inhibitors
Fmoc-(S)-3-Amino-2-(tert-butoxymethyl)propanoic acid tert-Butoxymethyl 379.44 95% - Ether group improves solubility in polar solvents
- tert-Butyl protection for orthogonal deprotection
Conformationally constrained peptides
Fmoc-(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid Cyclopentene 377.44 N/A - Non-aromatic cyclic substituent
- Altered π-π stacking interactions
Peptide cyclization, foldamer design

*Molecular weight calculated based on and analogous biphenyl derivatives.

Structural and Functional Differences

Positional Isomerism: The 3-biphenylmethyl substituent in the target compound introduces greater steric hindrance compared to the 4-biphenyl isomer (Fmoc-L-Bip(4,4')-OH) . This difference impacts peptide backbone flexibility and substrate binding in enzyme-active sites. Electron-Donating vs. Withdrawing Groups: Unlike the trifluoromethyl group in Fmoc-(R)-3-Amino-3-(3-trifluoromethylphenyl)-propionic acid , the biphenyl group in the target compound is electron-rich, favoring π-π interactions with aromatic residues in proteins.

Solubility and Stability :

  • The tert-butoxymethyl derivative () exhibits improved solubility in polar solvents (e.g., DMSO) due to its ether moiety, whereas the biphenyl-containing compounds are more hydrophobic .
  • The Fmoc group in all compounds is base-labile, requiring careful handling during SPPS .

Stereochemical Considerations :

  • The S-configuration at the α-carbon is conserved across all compounds, ensuring compatibility with natural peptide synthesis protocols .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid, and how is the Fmoc group strategically utilized?

  • Synthesis Steps :

Coupling : React an Fmoc-protected amino acid precursor with a biphenylmethyl bromide derivative under basic conditions (e.g., DIPEA in DMF) to introduce the biphenyl side chain .

Deprotection : Remove the Fmoc group using piperidine (20% in DMF) to expose the amino group for peptide elongation .

Purification : Use reverse-phase HPLC or flash chromatography to isolate the compound, ensuring >95% purity .

  • Fmoc Utility : The Fmoc group prevents undesired side reactions during solid-phase peptide synthesis (SPPS) and allows sequential peptide chain assembly via base-labile cleavage .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • HPLC : Assess purity and monitor deprotection efficiency .
  • NMR Spectroscopy : Confirm stereochemistry (e.g., ¹H/¹³C NMR for biphenyl proton environments and Fmoc group integrity) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Q. How does the biphenylmethyl side chain influence the compound’s physicochemical properties in peptide synthesis applications?

  • Lipophilicity : The biphenyl group increases hydrophobicity, enhancing membrane permeability in cell-penetrating peptides .
  • Steric Effects : The bulky side chain may reduce coupling efficiency in SPPS, requiring optimized reaction conditions (e.g., extended coupling times or elevated temperatures) .
  • Biological Interactions : The aromatic system enables π-π stacking with protein targets, potentially improving binding affinity in enzyme inhibitor design .

Advanced Research Questions

Q. What challenges arise in optimizing coupling efficiency when incorporating this compound into SPPS, and how can they be methodologically addressed?

  • Challenges :

  • Steric hindrance from the biphenyl group slows amide bond formation .
  • Aggregation due to hydrophobicity reduces solubility in SPPS solvents (e.g., DMF or NMP) .
    • Solutions :
  • Use stronger coupling agents (e.g., HATU instead of HBTU) and double coupling protocols .
  • Add chaotropic agents (e.g., 0.1 M LiCl in DMF) to improve solubility .

Q. How should researchers resolve contradictions in biological activity data observed between this compound and its structural analogs?

  • Comparative Analysis :

  • Perform binding assays (e.g., SPR or ITC) to quantify interactions with targets vs. analogs (e.g., methoxy- or fluorobenzyl variants) .
  • Use computational modeling (MD simulations or docking) to assess how biphenyl vs. other substituents alter binding pocket interactions .
    • Data Interpretation : Correlate side-chain electronic effects (e.g., electron-rich biphenyl vs. electron-deficient fluorobenzyl) with activity trends .

Q. What methodological considerations are essential when designing enzymatic stability studies for peptides containing this compound?

  • Assay Design :

Incubation Conditions : Use physiologically relevant buffers (e.g., PBS at pH 7.4) and proteases (e.g., trypsin/chymotrypsin) .

Stability Metrics : Monitor degradation via HPLC-MS over time and compare half-life to non-biphenyl-containing peptides .

  • Structure-Activity Insights :

  • The biphenyl group may reduce enzymatic cleavage by blocking protease access to adjacent amide bonds .

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